

Samandarone: A Technical Guide on its Discovery, Background, and Biological Significance

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Compound of Interest

Compound Name: Samandarone

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Executive Summary: This document provides a comprehensive technical overview of **Samandarone**, a steroidal alkaloid isolated from the skin secretions of the European fire salamander (*Salamandra salamandra*). We delve into the historical context of its discovery, its physicochemical properties, biological activities, and the experimental methodologies used for its isolation. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural products chemistry, offering a consolidated resource on this unique and potent bioactive compound.

Discovery and Historical Background

The toxicity of salamanders has been documented since antiquity, with early writings from physicians and philosophers in Classical antiquity and the Middle Ages describing symptoms consistent with the effects of their poison.^[1] However, a scientific understanding of the toxic principles began to emerge much later. In 1768, the physician Laurentius first identified the skin gland secretions as the source of the poison.^[1]

Significant progress was made in the 19th and 20th centuries. Key milestones in the discovery and characterization of the samandarine alkaloid family, including **Samandarone**, are outlined below:

- 1866: Zalesky performed toxicological studies, isolating the family of alkaloids and demonstrating their potent effects on various animals. He also made the crucial observation

that the salamander's own venom is toxic if it enters its bloodstream.[1]

- 1899: Faust developed a method to purify the main alkaloid, samandarin, as a crystalline sulfate salt through a series of acid-base extractions from chloroform-euthanized salamanders.[1]
- 1926: Gessner conducted further pharmacological examinations, determining that the poison primarily affects the central nervous system, particularly the spinal cord.[1]
- Mid-20th Century: The most extensive work was carried out by German scientists Schöpf and Habermehl. They successfully elucidated the structures of nine different samandarine alkaloids, identifying samandarin as the main component and **Samandarone** as a significant constituent.[1] **Samandarone** is the ketone corresponding to the secondary alcohol in samandarine.[2]
- 1961: The precise structure and stereochemistry of the parent compound, samandarin, were definitively confirmed using X-ray crystallography, which solidified the structural understanding of the entire class, including **Samandarone**. [1][2]
- 1968: Habermehl and Haaf investigated the biosynthesis of these alkaloids, using in vivo and in vitro experiments to establish that they originate from a cholesterol precursor in the salamander's liver, testes, or ovaries.[1][3]

Samandarone, along with samandarine, constitutes approximately 75% of the total alkaloid content in the skin glands of European fire and Alpine salamanders.[2] These compounds serve a dual purpose for the salamander: they act as a potent anti-predator defense and provide protection against microbial and fungal infections.[1][4][5][6] The recent emergence of the lethal fungus *Batrachochytrium salamandrivorans* (Bsal) has renewed interest in the anti-infectious properties of these alkaloids.[4][7][8]

Physicochemical Properties of Samandarone

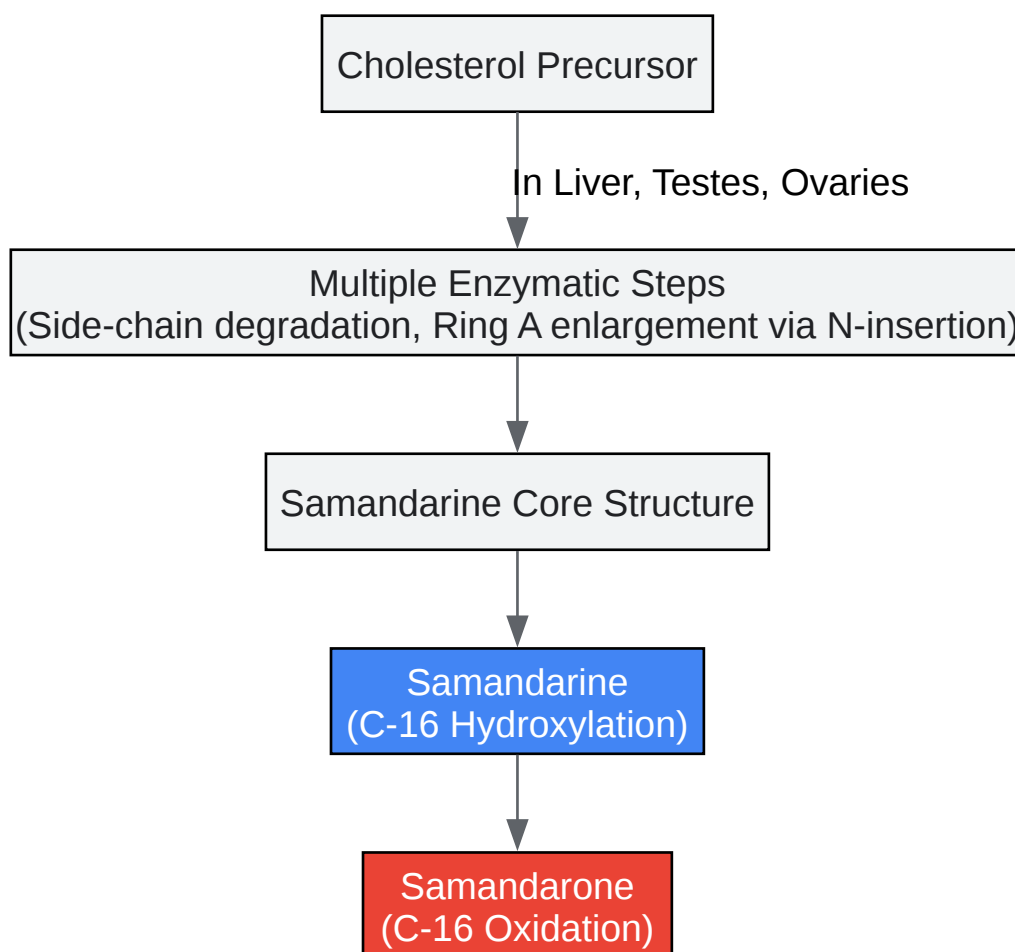
Samandarone is a lipid-soluble steroidal alkaloid characterized by a unique 7-6-6-5 fused ring system.[1] Its key physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₉ H ₂₉ NO ₂	[2][3]
Molecular Weight	303.44 g/mol	[2][3]
CAS Number	467-52-7	[3]
Appearance	Needles	[2]
Melting Point	191-192°C (from methyl ethyl ketone)	[2]
189-191°C (from 35% acetone)	[2]	
Optical Rotation	[α] _D ²¹ -115.7° (acetone)	[2]
IUPAC Name	(1R,2S,3S,6R,10S,11S,14R,16S)-2,6-dimethyl-19-oxa-17-azapentacyclo[14.2.1.0 ^{2,14} .0 ^{3,11} .0 ^{6,10}]nonadecan-8-one	[3]

Biological Source and Biosynthesis

Samandarone is exclusively produced and secreted by fire salamanders of the genus *Salamandra*.^{[1][5]} The glands are distributed across the dorsum but are highly concentrated in macroglandular structures known as the parotoid glands, located on the head.^[4] Research has shown that the biosynthesis of samandarine alkaloids, including **Samandarone**, occurs not only in the skin but also in the liver, testes, and ovaries.^{[1][3]}

The biosynthetic pathway originates from cholesterol. Key transformations include the enlargement of the A ring via nitrogen insertion from a glutamine residue and the degradation of the C-17 side chain.^[1] While the complete enzymatic machinery has not been elucidated, the pathway is understood to proceed via oxidation at the C-16 position of the steroid core to first yield samandarine, which is then further oxidized to produce **Samandarone**.^{[1][5]}



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Figure 1. Proposed Biosynthetic Pathway of **Samandarone** from Cholesterol.

Biological Activity

The biological effects of samandarine alkaloids are potent and multifaceted. While much of the early toxicity data was generated for the primary alkaloid, samandarin, subsequent studies have highlighted the significant antimicrobial properties of **Samandarone** itself.

Neurotoxicity

Samandarine alkaloids are highly toxic to vertebrates.[1] The poison acts primarily on the central nervous system, specifically targeting neurons in the spinal cord.[1] The precise molecular mechanism of action remains largely unknown.[1][9] Poisoning can occur via ingestion or transdermal exposure and progresses through distinct stages:

- Early Stage: Characterized by over-excitation of muscles, restlessness, hypertension, rapid breathing, and dilated pupils.[1]
- Late Stage: Leads to convulsions, difficulty breathing (dyspnea), and paralysis.[1]
- Terminal Stage: Death occurs within hours due to respiratory paralysis.[1]

While specific LD₅₀ values for **Samandarone** are not readily available in the reviewed literature, data for the closely related samandarin underscore the high toxicity of this chemical class.

Compound	Test Animal	LD ₅₀ Value	Source
Samandarin	Mouse	70 µg/kg	[1]
Samandarin	Dog	700-900 µg/kg	[1]

Antimicrobial and Antifungal Activity

Samandarone has demonstrated significant activity against a range of bacteria and fungi.[4][10] It is often the most potent antimicrobial agent among the samandarine alkaloids.[10][11] This activity is a critical component of the salamander's defense against skin pathogens.[5][6]

Target Organism	Compound	Minimum Effective Concentration (MEC)	Source
Saccharomyces cerevisiae	Samandarone	1.5 x 10 ⁻⁶ M	[10]
Phycomyces blakesleeanus	Samandarone	3.0 x 10 ⁻⁶ M	[10]

Samandarone also exhibits broad inhibitory action against Escherichia coli, Proteus mirabilis, Bacillus subtilis, Geotrichum candidum, and Trichoderma viride.[10]

Experimental Protocols

Non-Invasive Isolation of Samandarone

Modern methods for obtaining salamander alkaloids prioritize the well-being of the animals. A non-invasive "milking" technique followed by HPLC purification has been successfully employed.[\[4\]](#)[\[7\]](#)[\[8\]](#)

Protocol:

- Collection of Secretion:
 - Wild-caught *S. salamandra* individuals are handled carefully.
 - Gentle pressure is applied with the thumbs to the parotoid glands at the back of the head.[\[4\]](#)
 - The milky white poison that is released is collected in a clean glass container.[\[4\]](#) This procedure is analogous to venom sampling in snakes.[\[4\]](#)
- Extraction:
 - The collected secretion is immediately extracted with methanol (e.g., 15 mL) for approximately 20 minutes with regular, gentle mixing.[\[4\]](#)
 - The extract is filtered to remove any particulate matter.[\[4\]](#)
- Purification and Analysis:
 - The methanolic extract is diluted (e.g., 1:10 in MeOH) for analysis.[\[4\]](#)
 - Initial method development is performed using High-Performance Liquid Chromatography coupled to Heated Electrospray Ionization Mass Spectrometry (HPLC/HESI-MS), as the alkaloids lack a strong chromophore for PDA detection.[\[4\]](#)
 - The method is then scaled up to semi-preparative HPLC for the purification of individual alkaloids, including **Samandarone**.[\[4\]](#)[\[7\]](#)[\[8\]](#)
 - Structural confirmation of the isolated fractions is achieved using high-field Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry

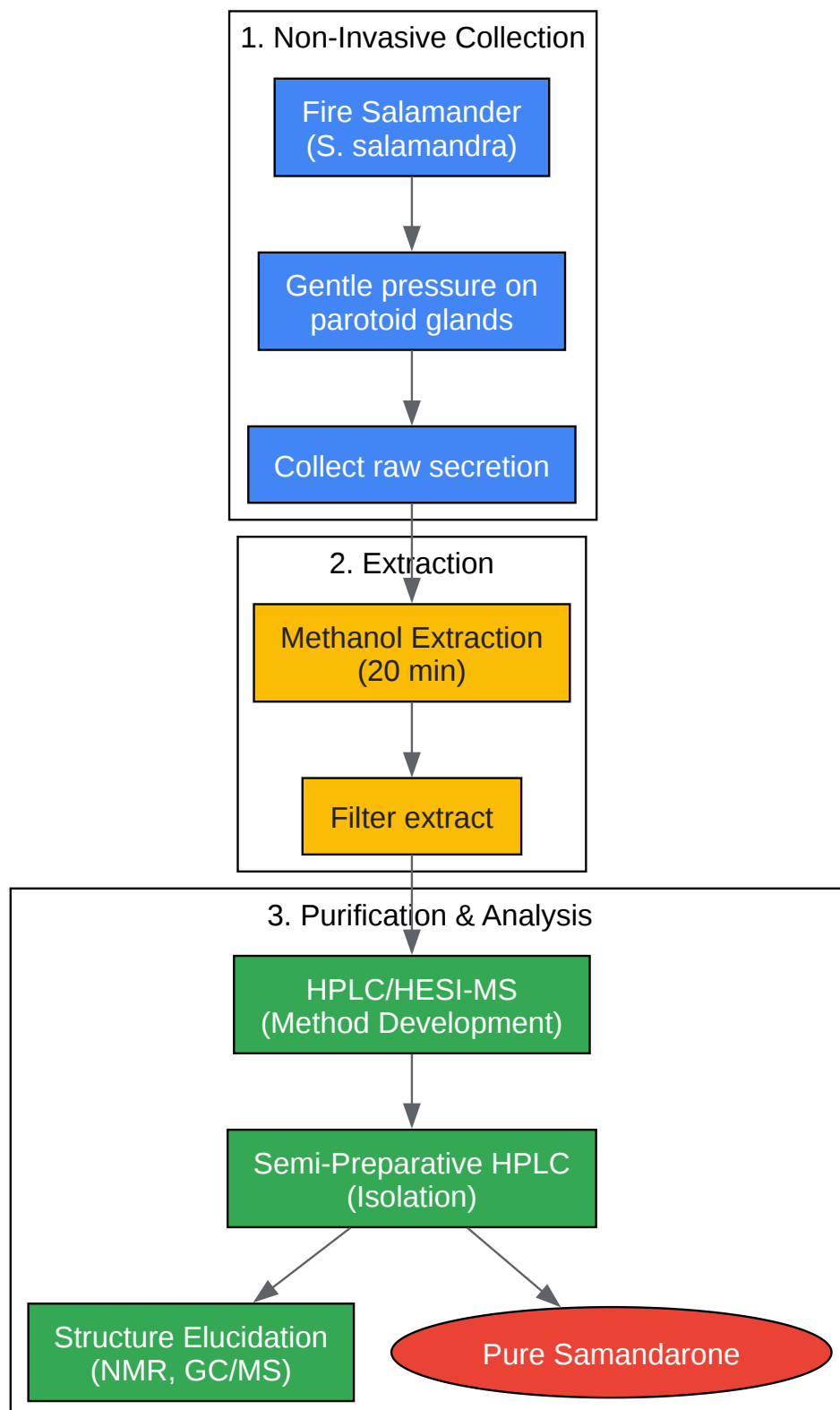
(GC/MS).^[4]^[7]^[8][Click to download full resolution via product page](#)

Figure 2. Experimental Workflow for the Isolation of **Samandarone**.

Chemical Synthesis

While of interest to synthetic chemists in the 1960s and 1970s, the total synthesis of samandarine alkaloids has not been widely pursued in recent years.[1] A key challenge is the construction of the bridged oxazolidone system of Ring A with the correct stereoselectivity. A synthetic approach developed by Shimizu in 1976 successfully created this feature, proceeding through the following key steps:

- Formation of an epoxide on an alkene precursor using m-chloroperoxybenzoic acid (m-CPBA).
- Anti-Markovnikov opening of the epoxide ring using sodium azide (NaN_3) to introduce the nitrogen functionality at the desired position.[1]

More recent work has revisited the chemical synthesis of multiple members of the samandarine family, highlighting the potential to produce these compounds for biological evaluation without relying on the protected salamander species.[9]

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